Product packaging for Ethyl naphtho[2,1-d]thiazole-2-carboxylate(Cat. No.:CAS No. 68557-39-1)

Ethyl naphtho[2,1-d]thiazole-2-carboxylate

Cat. No.: B3279026
CAS No.: 68557-39-1
M. Wt: 257.31 g/mol
InChI Key: OJKOLCKLYPDYCR-UHFFFAOYSA-N
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Description

Ethyl naphtho[2,1-d]thiazole-2-carboxylate (CAS 68557-39-1) is a high-purity chemical compound supplied for research use. This organic molecule features a naphthothiazole core structure, integrating naphthalene and thiazole ring systems, and is characterized by the molecular formula C 14 H 11 NO 2 S and a molecular weight of 257.31 . The primary research value of this compound lies in its promising antiplasmodial activity . Scientific studies have identified it as a hit compound displaying significant in vitro activity against the human malaria parasite Plasmodium falciparum . This makes it a valuable scaffold for the discovery and development of new antimalarial agents, especially in the context of growing resistance to existing therapies like artemisinin . The naphtho[2,1-d]thiazole structure is part of a class of molecules synthesized via an original "one-pot" methodology combining direct arylation and an intramolecular Knoevenagel reaction . For supply chain reliability, the product is available from multiple global stock locations. It is recommended to store the compound sealed in a dry environment at 2-8°C to maintain stability . Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2S B3279026 Ethyl naphtho[2,1-d]thiazole-2-carboxylate CAS No. 68557-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl benzo[g][1,3]benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-2-17-14(16)13-15-11-8-7-9-5-3-4-6-10(9)12(11)18-13/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKOLCKLYPDYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of Ethyl Naphtho 2,1 D Thiazole 2 Carboxylate

Electrophilic and Nucleophilic Reactions of the Naphthothiazole Core

The reactivity of the naphtho[2,1-d]thiazole (B12128997) core is characterized by its susceptibility to both electrophilic and nucleophilic attacks, dictated by the electronic nature of the fused aromatic system and the substituents present.

Electrophilic Substitution Reactions: The thiazole (B1198619) ring generally exhibits a degree of aromaticity, making it susceptible to electrophilic substitution. The position of attack is highly influenced by the substituents on the ring. pharmaguideline.com For the thiazole ring, the C5 position is typically the most electron-rich and favored for electrophilic attack, especially when an electron-donating group is present at the C2 position. pharmaguideline.com In a study on a related compound, 2-(furan-2-yl)naphtho[2,1-d] researchgate.netchemhelpasap.comthiazole, electrophilic substitution reactions such as nitration, bromination, formylation, and acylation were found to occur exclusively at the 5-position of the more activated furan (B31954) ring, leaving the naphthothiazole core intact. researchgate.net This suggests that the naphthothiazole system is less reactive towards electrophiles than other, more electron-rich aromatic systems.

Nucleophilic Substitution Reactions: The C2 position of the thiazole ring is electron-deficient, making it the primary site for nucleophilic attack. pharmaguideline.com This reactivity is enhanced if a good leaving group is present at this position. In studies on the related naphtho[2,3-d]thiazole-4,9-dione (B78148) framework, a 2-(methylsulfinyl) group was readily displaced by various amine nucleophiles, demonstrating the susceptibility of the C2 position to nucleophilic aromatic substitution. mdpi.com While direct studies on the target molecule are limited, it is established that halogen atoms at the C2, C4, or C5 positions of a thiazole ring can be displaced by nucleophiles. pharmaguideline.com Mechanistic studies on related chloro-substituted thiazolylazo-naphthalenes have shown that nucleophilic substitution with thiols can proceed through complex pathways, potentially involving the formation of Meisenheimer intermediates or radical anions, leading to multiple substitution products. researchgate.net Quantum chemical calculations have been used to identify positions with high spin density in radical anion intermediates, which correlate to the experimentally observed sites of reactivity towards nucleophiles. researchgate.net

Table 1: Reactivity of the Naphthothiazole Core
Reaction TypeReagents and ConditionsSubstrate/CoreKey FindingsCitation
Electrophilic Substitution (Nitration, Bromination, Acylation)Standard electrophilic reagents2-(Furan-2-yl)naphtho[2,1-d]thiazoleReaction occurs preferentially on the more activated furan ring, not the naphthothiazole core. researchgate.net
Nucleophilic SubstitutionAmines (morpholine, piperidine, etc.)2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dioneDemonstrates the susceptibility of the C2-position to nucleophilic attack, with displacement of the leaving group. mdpi.com
Nucleophilic SubstitutionThiolsChloro-substituted thiazolylazo-naphthalenesComplex reaction can proceed via Meisenheimer or radical anion intermediates. researchgate.net

Transformations Involving the Ester Functional Group

The ethyl carboxylate group at the C2 position is a versatile handle for further molecular elaboration through standard ester transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding naphtho[2,1-d]thiazole-2-carboxylic acid. This reaction can be carried out under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis involves heating the ester with an excess of water in the presence of a strong acid catalyst (e.g., dilute HCl or H₂SO₄). This is a reversible equilibrium-controlled process. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis (saponification) is the more common and generally irreversible method, involving heating the ester under reflux with an aqueous alkali solution, such as sodium hydroxide. chemguide.co.uk This reaction goes to completion and initially yields the sodium salt of the carboxylic acid. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to give the free carboxylic acid. chemguide.co.uk

Reduction: The ester group can be reduced to a primary alcohol, yielding (naphtho[2,1-d]thiazol-2-yl)methanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the ethoxy group. libretexts.org The intermediate aldehyde is more reactive than the ester and is immediately reduced to the alcohol. libretexts.org Catalytic methods using silanes in the presence of manganese or other transition metal catalysts have also been developed for the reduction of esters to alcohols. nih.govorganic-chemistry.org

Amidation: The ester can be converted to the corresponding amide, N-substituted-naphtho[2,1-d]thiazole-2-carboxamide, through reaction with ammonia (B1221849) or a primary or secondary amine. This aminolysis reaction typically requires heating. mnstate.edu For laboratory synthesis, a more common route involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), and then reacting the acyl chloride with the desired amine. mnstate.edumnstate.edu

Table 2: Transformations of the Ester Group
TransformationTypical ReagentsProductCitation
Base-Catalyzed Hydrolysis (Saponification)1. NaOH (aq), heat 2. H₃O⁺Naphtho[2,1-d]thiazole-2-carboxylic acid libretexts.orgchemguide.co.uk
Acid-Catalyzed HydrolysisH₂O, H⁺ (cat.), heatNaphtho[2,1-d]thiazole-2-carboxylic acid libretexts.orgchemguide.co.uk
Reduction1. LiAlH₄ 2. H₃O⁺(Naphtho[2,1-d]thiazol-2-yl)methanol libretexts.org
Amidation (via Acid Chloride)1. Hydrolysis to acid 2. SOCl₂ 3. R₂NHN-Substituted-naphtho[2,1-d]thiazole-2-carboxamide mnstate.edumnstate.edu

Heterocyclic Ring-Opening and Annulation Reactions

The fused heterocyclic system can undergo reactions that either break open the thiazole ring or build additional rings onto the core structure.

Ring-Opening Reactions: The thiazole ring, while aromatic, can be opened under specific conditions. In a study on related spiro-naphthothiazoles, a proposed mechanism for a base-catalyzed rearrangement involved the opening of the thiazole ring to form a thiol intermediate. beilstein-journals.org This thiol then participates in a subsequent intramolecular cyclization. beilstein-journals.org This demonstrates that the C-S bond of the thiazole can be cleaved, providing a pathway to significant structural rearrangement.

Annulation Reactions: Annulation, or ring-forming, reactions are key for building complex polycyclic structures. Various methods have been developed to construct new rings onto naphthalene (B1677914) and thiazole systems.

A notable example is a novel ring contraction and fusion reaction where a 3H-spiro[1,3-thiazole-2,1'-cyclohexane] derivative, upon heating with triethylamine, rearranges to form a 2,3,4,5-tetrahydro-1H-carbazole-6,11-dione. beilstein-journals.org The proposed mechanism involves the opening of the thiazole ring, followed by an intramolecular cyclization and extrusion of hydrogen sulfide (B99878) to form a new fused pyrrole (B145914) ring. beilstein-journals.org

Copper-catalyzed reactions are effective for annulation. A tandem reaction involving a copper chloride-catalyzed cross-coupling and an allene-mediated cyclization was used to synthesize naphtho[1′,2′:4,5]imidazo[2,1-b]thiazoles from ethynylimidazothiazoles. researchgate.netresearcher.life

Palladium-catalyzed reactions have also been employed, for instance, in the one-pot synthesis of naphtho[2,1-b]furans from β-naphthols via an ortho-vinylation/oxidative radical cyclization sequence. rsc.org

Transition Metal-Mediated Transformations of Naphthothiazoles

Transition metals, particularly palladium and copper, are powerful tools for the functionalization of heterocyclic compounds like naphthothiazoles, enabling C-H activation and cross-coupling reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H activation and the formation of C-C and C-heteroatom bonds. Direct arylation, which avoids the pre-functionalization of substrates, is a prominent application. mdpi.com Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions allow for the direct joining of two different (hetero)arenes through C-H bond cleavage. nih.gov While specific examples on the title compound are scarce, the principles have been demonstrated on related systems. For instance, palladium-catalyzed intramolecular arylation has been used to synthesize polysubstituted 2-naphthols, showcasing its utility in building complex aromatic systems. bohrium.com

Copper-Catalyzed Reactions: Copper catalysts are often used in complementary roles to palladium. They are effective in mediating the synthesis of fused heterocyclic systems. For example, CuCl was used to catalyze the cross-coupling of ethynylimidazothiazoles with N-tosyl hydrazones, leading to a tandem cyclization that forms polycyclic naphtho-fused imidazothiazoles. researchgate.netresearcher.life Copper(I) has also been employed in three-component reactions to construct functionalized thiazoles from thioamides, ynals, and alcohols. acs.org DFT studies on the copper-catalyzed C-H functionalization of naphthols with diazo compounds suggest that the reaction mechanism and selectivity are dependent on the nature of the catalyst, with CuCl favoring a bimetallic carbene intermediate. nih.gov

Table 3: Transition Metal-Mediated Reactions on Naphthothiazole and Related Scaffolds
MetalReaction TypeKey FeaturesCitation
PalladiumCross-Dehydrogenative Coupling (CDC) / Direct ArylationForms C-C bonds by direct C-H activation of two (hetero)arenes. mdpi.comnih.gov
PalladiumIntramolecular Arylation / AnnulationEnables the synthesis of complex fused ring systems like naphthofurans. rsc.orgbohrium.com
CopperCross-Coupling / AnnulationCatalyzes tandem reactions to build polycyclic systems, such as naphtho-fused imidazothiazoles. researchgate.netresearcher.life
CopperMulti-Component CyclizationFacilitates the one-pot synthesis of functionalized thiazoles from simple precursors. acs.org

Detailed Mechanistic Elucidation via Reaction Intermediate Analysis

Understanding the mechanisms of these reactions is crucial for controlling their outcomes and designing new synthetic routes. A combination of experimental studies and computational analysis provides deep insights into the reaction pathways and intermediates.

The formation of the thiazole ring itself is most classically described by the Hantzsch thiazole synthesis , which involves the reaction of a thioamide with an α-haloketone. synarchive.comnih.gov The generally accepted mechanism begins with a nucleophilic (Sɴ2) attack by the sulfur of the thioamide on the α-halocarbonyl. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring. chemhelpasap.comyoutube.com

For more complex transformations, mechanistic investigations have revealed intricate pathways:

Ring Contraction/Fusion: The conversion of a spiro-naphthothiazole to a carbazole (B46965) is believed to proceed through a key thiazole ring-opening step, which generates a reactive thiol intermediate (17). beilstein-journals.org This intermediate then undergoes an intramolecular cyclization to form a dihydropyrrole ring, followed by base-promoted elimination of H₂S to yield the final aromatic carbazole system. beilstein-journals.org

Nucleophilic Substitution: The reaction of chloro-substituted azo-naphthalenes with nucleophiles can be complex. Evidence points to multiple pathways, including a standard nucleophilic aromatic substitution via a Meisenheimer intermediate, as well as pathways involving radical anion intermediates. researchgate.net The positions of high spin density in these radical intermediates, identified through quantum chemical calculations, correlate well with the observed sites of substitution. researchgate.net

Transition Metal Catalysis: The mechanism of metal-catalyzed reactions often involves organometallic intermediates. In copper-catalyzed C-H functionalization of naphthols, DFT calculations have been instrumental in elucidating the pathway. nih.gov They suggest that with a CuCl catalyst, the active species is a bimetallic copper carbene, which undergoes electrophilic addition to the naphthol. This is followed by a rate-determining proton migration step, stabilized by hydrogen bonding, which dictates the observed ortho-selectivity. nih.gov Experimental and computational studies on other systems have identified intermediates such as seleniranium cations in nucleophilic substitution reactions, which can be attacked at different centers, leading to rearrangements and different products over time. mdpi.com

Table of Compounds

Expand to see the list of mentioned chemical compounds
Compound Name
Ethyl naphtho[2,1-d]thiazole-2-carboxylate
2-(Furan-2-yl)naphtho[2,1-d] researchgate.netchemhelpasap.comthiazole
2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione
Naphtho[2,1-d]thiazole-2-carboxylic acid
(Naphtho[2,1-d]thiazol-2-yl)methanol
N-substituted-naphtho[2,1-d]thiazole-2-carboxamide
Thionyl chloride
Lithium aluminum hydride
Sodium hydroxide
3H-Spiro[1,3-thiazole-2,1'-cyclohexane]
2,3,4,5-Tetrahydro-1H-carbazole-6,11-dione
Naphtho[1′,2′:4,5]imidazo[2,1-b]thiazoles
Naphtho[2,1-b]furans
β-Naphthol

Structure Reactivity Relationship Studies and Conformational Analysis

Influence of Electronic and Steric Factors on Naphthothiazole Reactivity

The reactivity of the naphthothiazole core is a product of the interplay between electronic and steric effects. The thiazole (B1198619) ring is an aromatic, five-membered heterocycle containing both sulfur and nitrogen, which allows its π-electrons to delocalize across the ring, influencing its chemical behavior. nih.gov This aromatic character means the ring system can undergo various reactions, including electrophilic substitutions. nih.govresearchgate.net

Electronic factors, such as the presence of electron-donating or electron-withdrawing groups, significantly alter the reactivity of the molecule. For instance, the introduction of different substituents onto the core structure can modulate the electron density and affect the molecule's photophysical properties, leading to shifts in absorption and emission wavelengths. nih.gov In related heterocyclic systems, the strategic placement of substituents is known to be crucial for directing chemical transformations. researchgate.netresearchgate.net In one study on a related naphthothiazole derivative, electrophilic substitution reactions like nitration and bromination occurred exclusively at a specific position on an attached furan (B31954) ring, demonstrating how different parts of a larger molecule exhibit varied reactivity. researchgate.net

Conformational Preferences and Dynamics of Ethyl Naphtho[2,1-d]thiazole-2-carboxylate

The three-dimensional shape, or conformation, of this compound is critical to understanding its properties. The core naphthothiazole system is largely planar, which allows for efficient delocalization of π-electrons across the fused rings. nih.gov However, the ethyl carboxylate group (-COOEt) attached at the 2-position of the thiazole ring introduces conformational flexibility.

Table 1: Representative Dihedral Angles in a Related Thiazole Carboxylate Structure researchgate.net

Groups InvolvedDihedral Angle (°)
Carboxylate Group and Thiazole Ring4.6 (5)
Nitro Group and Phenyl Ring26.84 (10)

Data from a study on ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, presented for illustrative purposes of typical torsional angles in such systems. researchgate.net

Molecular Recognition and Intermolecular Interactions within Naphthothiazole Systems

Molecular recognition describes the specific, non-covalent binding of one molecule to another. mdpi.comrsc.org These interactions are governed by a combination of forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. rsc.orgnih.gov The structure of this compound is well-suited to participate in such interactions.

The key factors governing these interactions are:

Hydrogen Bonding: The nitrogen atom in the thiazole ring and the carbonyl oxygen atom of the ethyl carboxylate group can act as hydrogen bond acceptors, forming bonds with hydrogen bond donor molecules. researchgate.netresearchgate.net Weak C-H···N and C-H···O interactions are also common in stabilizing crystal structures of related compounds. researchgate.net

π-π Stacking: The large, electron-rich surface of the fused naphthalene (B1677914) ring system allows for significant π-π stacking interactions with other aromatic molecules. This type of interaction is crucial for the self-assembly of molecules into larger, ordered structures. rsc.org

The ability of the naphthothiazole framework to engage in these varied interactions makes it a subject of interest in supramolecular chemistry and materials science. rsc.org The study of these weak intermolecular forces is essential for designing new molecules with specific binding properties. mdpi.com

Table 2: Potential Intermolecular Interaction Sites in this compound

Interaction TypePotential Donor/Acceptor Site on Molecule
Hydrogen Bond AcceptorThiazole Nitrogen, Carbonyl Oxygen
π-π StackingNaphthalene Ring System
Van der Waals InteractionsEntire Molecular Surface

Advanced Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of ethyl naphtho[2,1-d]thiazole-2-carboxylate. These methods provide detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of thiazole (B1198619) derivatives due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and predict various electronic properties. nih.gov For instance, in studies of similar thiazole-containing compounds, DFT at the B3LYP/6-311G(d,p) level of theory has been successfully employed to analyze molecular and structural properties. materialsciencejournal.org The choice of functional and basis set, such as M06-2x/6-311++G(d,p), is crucial for obtaining reliable results, especially when studying substituent and solvent effects. shd-pub.org.rs These calculations can confirm experimental data from techniques like X-ray crystallography and provide deeper insights into the molecule's conformational and electronic landscape. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. shd-pub.org.rsschrodinger.com A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. nih.govshd-pub.org.rs

For related thiazole derivatives, FMO analysis has revealed that the HOMO-LUMO energy gap is influenced by the presence of various substituents. nih.govshd-pub.org.rs For example, electron-withdrawing groups can lead to a smaller HOMO-LUMO gap, indicating increased reactivity. nih.gov This analysis helps in understanding the charge transfer possibilities within the molecule. shd-pub.org.rs The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). materialsciencejournal.org By calculating these energies, researchers can predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Global Reactivity Descriptors Calculated for a Related Thiazole Derivative

Global Reactivity ParameterValue
Electronegativity (χ)4.8 eV
Chemical Potential (µ)-4.8 eV
Absolute Hardness (η)2.27 eV
Global Electrophilicity Index (ω)5.07 eV
Global Softness (σ)0.45 eV⁻¹
Data derived from a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, a molecule with structural similarities, illustrating the application of HOMO-LUMO data. materialsciencejournal.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are employed to explore the conformational flexibility and dynamic behavior of molecules over time. For complex molecules like naphthothiazole derivatives, MD simulations can reveal the accessible conformations in different environments, such as in solution or when interacting with biological macromolecules. nih.gov These simulations provide insights into how the molecule might bind to a target protein or traverse a cell membrane by mapping out the energy landscape of different molecular shapes. mdpi.com In studies of related thiazole derivatives, MD simulations have been used to confirm the stable binding of ligands to DNA, providing a dynamic view of the interaction that complements static docking models. nih.gov

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results and the confirmation of molecular structures. Time-dependent DFT (TD-DFT) is a common method used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. materialsciencejournal.orgnih.gov The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational model and assign the observed electronic transitions, which are often from the HOMO to the LUMO. nih.govlibretexts.org

Similarly, DFT calculations can predict vibrational frequencies (IR and Raman spectra). nih.gov Theoretical harmonic frequencies are often scaled to better match experimental values, aiding in the assignment of complex vibrational modes. nih.govmaterialsciencejournal.org For related thiazole compounds, calculated vibrational frequencies and NMR chemical shifts have shown good agreement with experimental data, confirming the proposed structures. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, elucidating reaction mechanisms by identifying transition states and calculating activation energies. This is particularly useful for understanding the synthesis of complex heterocyclic systems like naphtho[2,1-d]thiazoles. For instance, modeling the tandem direct arylation and intramolecular Knoenagel reaction used to synthesize some naphthothiazoles could provide insights into the reaction's feasibility and potential byproducts. nih.gov By mapping the potential energy surface, researchers can understand the step-by-step process of bond formation and breaking, guiding the optimization of reaction conditions for improved yields.

In Silico Design and Screening of Naphthothiazole Derivatives

The principles of computational chemistry are extensively used in the in silico design and screening of new molecules with desired properties. By starting with the core structure of this compound, new derivatives can be designed by adding various functional groups. mdpi.com These virtual compounds can then be rapidly screened for properties like improved biological activity or enhanced electronic characteristics using computational tools. researchgate.netresearchgate.net

Molecular docking, a key in silico technique, predicts how a molecule might bind to the active site of a target protein. researchgate.netnih.gov This is widely used in drug discovery to identify promising candidates. For example, studies on other thiazole derivatives have used molecular docking to screen for potential inhibitors of enzymes relevant to diseases like breast cancer. researchgate.netqeios.com This computational-first approach allows for the prioritization of a smaller number of promising compounds for synthesis and experimental testing, saving time and resources. researchgate.net

Open Data Initiatives in Computational Chemistry for Naphthothiazole Research

The advancement of computational chemistry has ushered in an era of data-intensive research, making the management, sharing, and preservation of theoretical data a critical challenge. In response, the scientific community has championed the cause of open data, leading to the establishment of various initiatives and platforms designed to make computational chemistry data more accessible, discoverable, and reusable. These efforts are particularly relevant for specialized areas of research such as the study of naphthothiazole derivatives, where access to computational data can accelerate the discovery and development of new chemical entities.

A prominent example of such an initiative is ioChem-BD , a digital repository developed to manage, store, and publish computational chemistry datasets. nih.gov This platform allows researchers to archive and share their results, providing a centralized location for data that might otherwise remain siloed in supplementary information of publications or on local storage devices. nih.gov By making data available in a structured format, ioChem-BD facilitates the reanalysis of published data and enables new studies to be built upon existing work. nih.gov The repository supports a wide variety of data from different simulation packages, enhancing its utility across the computational chemistry community. nih.gov

Another significant platform is Materials Cloud , which is designed to facilitate the seamless sharing of resources in computational science, with a strong focus on materials modeling. sciencepub.net It provides services for archiving and disseminating both raw and curated data, complete with their provenance, which is crucial for the reproducibility of computational studies. sciencepub.net For researchers in the field of naphthothiazoles, which have applications in materials science, Materials Cloud offers a valuable resource for depositing and accessing computational data related to material properties. sciencepub.net The platform is built upon the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles, ensuring that the shared data is well-described with metadata and persistently citable. sciencepub.net

The FAIR principles are fundamental to modern open data initiatives and are increasingly being adopted within the drug discovery and computational chemistry domains. nih.gov These principles provide a framework for enhancing the value of research data by making it more amenable to automated discovery and analysis by both humans and machines. nih.govnih.gov For naphthothiazole research, the application of FAIR principles would involve the standardized annotation of computational data, the use of persistent identifiers for datasets, and the adoption of interoperable data formats. mdpi.com This would not only improve the transparency and reproducibility of computational studies on compounds like this compound but also enable the integration of data from various sources for large-scale analyses and the development of predictive models. nih.gov

While dedicated open data initiatives for naphthothiazole research are not yet established, the existing platforms and the broader movement towards open and FAIR data in computational chemistry provide the necessary infrastructure and guiding principles. Researchers studying this compound and related compounds can leverage platforms like ioChem-BD and Materials Cloud to share their computational findings, contributing to a more open and collaborative research ecosystem.

Detailed Research Findings

As a specific example of theoretical studies on compounds structurally related to naphthothiazoles, a computational analysis of thienobenzo-thiazole derivatives offers insights into their electronic properties. The following table presents calculated data for the absorption maxima (λmax) and oscillator strengths (f) for a series of these compounds, which are analogous to the naphthothiazole scaffold. These calculations were performed using Time-Dependent Density Functional Theory (TD-DFT), a common method for predicting the electronic spectra of molecules. mdpi.com

CompoundCalculated λmax (nm)Oscillator Strength (f)Major Orbital Transitions
trans-1a3991.14HOMO → LUMO
trans-2a3700.89HOMO → LUMO
trans-3a4001.21HOMO → LUMO
cis-1a3120.17HOMO → LUMO
13260.20HOMO → LUMO+1 (73%), HOMO-1 → LUMO (27%)
23110.17HOMO → LUMO+1 (33%), HOMO-1 → LUMO (49%)
33300.21HOMO → LUMO+1 (75%), HOMO-1 → LUMO (20%)
43330.22HOMO → LUMO+1 (77%), HOMO-1 → LUMO (18%)
53300.21HOMO → LUMO+1 (77%), HOMO-1 → LUMO (18%)

Data sourced from a computational study on thieno-thiazolostilbenes and thienobenzo-thiazoles. mdpi.com The table showcases the predicted electronic absorption properties, which are crucial for understanding the photophysical behavior of these compounds.

Applications of Ethyl Naphtho 2,1 D Thiazole 2 Carboxylate in Academic Research Disciplines Non Clinical Focus

Role as a Key Synthetic Intermediate for Complex Molecules

The naphthothiazole skeleton is a privileged starting point for the construction of more complex and functionally diverse molecules. Organic chemists utilize it as a foundational building block, leveraging the reactivity of the thiazole (B1198619) and naphthalene (B1677914) rings to introduce a variety of substituents and construct larger molecular architectures. The functionalization of such core structures is a powerful tool for designing a wide array of aromatic azoles. mdpi.com

The synthesis process often involves multi-step reactions or one-pot procedures that prioritize atom economy and environmentally friendly principles. mdpi.com For instance, derivatives of 2-aminobenzothiazole (B30445) and 2-mercaptobenzothiazole (B37678) are considered highly reactive building blocks for organic synthesis, enabling the creation of pharmacologically relevant heterocycles. mdpi.com Research has demonstrated the synthesis of novel naphtho[2,3-d]thiazole-4,9-diones starting from a 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione intermediate, which is then oxidized and reacted with various amines to yield a library of new compounds. mdpi.comnih.gov This approach highlights how the core naphthothiazole structure can be systematically modified to produce a range of derivatives with tailored properties. Similarly, synthetic strategies have been developed to produce complex structures like thienobenzo-triazoles from stilbene-based precursors, showcasing the modularity of these synthetic routes. nih.gov

Development of Novel Heterocyclic Scaffolds for Chemical Biology Probes

The intrinsic photophysical properties of the naphthothiazole core make it an excellent scaffold for the development of chemical biology probes. mdpi.comresearchgate.net These probes are essential tools for visualizing and understanding complex biological processes at the molecular level. nih.gov The development of small-molecule fluorescent probes has become a significant area of research, driven by advancements in imaging technologies like laser scanning confocal microscopy. nih.gov

Researchers have successfully synthesized fluorescent naphtho[2,3-d]thiazole-4,9-diones which exhibit interesting photophysical properties, including large Stokes shifts. mdpi.com A large Stokes shift is particularly advantageous as it allows for fluorescence measurement with minimal interference from the excitation light, making these compounds highly useful for sensing, spectral analysis, and optical devices. mdpi.com The emission characteristics of these naphthothiazole derivatives can be fine-tuned by introducing different substituents, which alters their electronic structure and consequently their fluorescence wavelength and intensity. mdpi.comresearchgate.net This tunability is crucial for designing probes that can detect specific analytes or report on particular cellular environments. nih.gov The thiazole scaffold itself is an attractive heterocycle in medicinal chemistry due to its synthetic accessibility and the ease with which its structure can be optimized for various biological targets. nih.govnih.gov

Ligand Design in Coordination Chemistry and Catalysis Research

The nitrogen and sulfur atoms within the naphthothiazole ring system provide excellent coordination sites for metal ions, making these scaffolds highly suitable for designing ligands for coordination chemistry and catalysis. rsc.orgtandfonline.com The field of coordination chemistry has shown increasing interest in ligands containing nitrogen, oxygen, and sulfur donor atoms. researchgate.net

A significant application of naphthothiazole-based ligands is in the field of asymmetric catalysis, where the goal is to synthesize chiral molecules with high enantioselectivity. Axially chiral biaryl scaffolds, such as 1,1'-bi-2-naphthol (B31242) (BINOL), are among the most effective chiral ligands in this domain. researchgate.net By incorporating thiazole moieties into these established chiral backbones, new ligands with unique steric and electronic properties can be created.

For example, novel BINOL-based thiazole thioether ligands have been synthesized and tested in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net These catalytic systems, often utilizing a titanium tetraisopropoxide promoter, have demonstrated high efficacy, achieving excellent yields and enantiomeric excesses (ee). researchgate.net The subtle electronic and steric changes introduced by the thiazole group can have a dramatic effect on the catalytic efficiency and the degree of enantioselectivity. Other research has focused on developing new chiral N,P-ligands based on a thiazole framework for iridium-catalyzed asymmetric hydrogenation of olefins, demonstrating that these new catalysts can be as reactive and selective as their cyclic counterparts. nih.gov

Table 1: Performance of a BINOL-Thiazole Ligand in Asymmetric Addition of Diethylzinc to Aldehydes Data sourced from studies on BINOL-based thiazole thioether ligands.

EntryAldehydeYield (%)ee (%)
1Benzaldehyde9581
2p-Methylbenzaldehyde9284
3p-Chlorobenzaldehyde9788
4p-Methoxybenzaldehyde9675
5o-Methoxybenzaldehyde9793

Naphthothiazole derivatives and related structures readily form stable complexes with a wide range of transition metals, including copper, zinc, cobalt, nickel, and ruthenium. rsc.orgtandfonline.comtandfonline.com These metal complexes have been characterized using various spectroscopic and analytical techniques, confirming the coordination of the metal ion to the nitrogen and/or sulfur atoms of the heterocyclic ligand. nih.govijper.orgorientjchem.org

The resulting metallo-organic structures are not merely of academic interest; they often exhibit significant catalytic activity. For example, some transition metal complexes derived from naphthoic acid ligands have been used as single-source precursors for the preparation of nano-metal oxides. tandfonline.com These metal oxides, in turn, have shown to be efficient photocatalysts for the degradation of organic dyes like methyl orange. tandfonline.com Furthermore, copper-catalyzed reactions are frequently employed in the synthesis of substituted benzothiazoles, highlighting the synergy between the metal and the heterocyclic scaffold. mdpi.com The interaction between naphthoquinone-based ligands and metal ions has also been extensively studied, with applications in DNA binding and cleavage, demonstrating the potential of these complexes in biochemical transformations. nih.gov

Table 2: Examples of Metal Complexes with Thiazole- and Naphtho-Derived Ligands A summary of synthesized complexes and their characterization.

Ligand TypeMetal IonsCharacterization MethodsPotential ApplicationReference
Thiazole Schiff BaseCo(II), Ni(II), Cu(II), Zn(II), Cd(II), Ru(III)Elemental Analysis, Spectroscopy, Magnetic MomentBiological Activity, DNA Binding tandfonline.com
Naphtho-fused PyrazoleCu(II), Zn(II)X-ray Crystallography, SpectroscopyPhotophysical Studies rsc.org
Naphthyl AcetohydrazoneCo(II), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II)Elemental Analysis, NMR, FT-IR, MALDIDNA Interaction, Micellar Interaction nih.gov
Naphthoquinone-basedCo(II), Cu(II), Ni(II), Zn(II)Spectroscopy, X-ray CrystallographyDNA Binding/Cleavage, Cytotoxicity nih.gov

Exploration in Advanced Materials Science

The rigid, planar, and π-conjugated nature of the naphthothiazole system makes it an attractive candidate for the development of advanced organic materials. mdpi.com These materials are being explored for a variety of high-technology applications, particularly in the realm of organic electronics.

Thiazole-based organic semiconductors have been the focus of intensive research for their application in organic electronic devices. nih.govresearchgate.net The electron-accepting properties of the thiazole ring, due to the imine nitrogen, make it a valuable component in materials designed for organic field-effect transistors (OFETs), organic solar cells, and particularly organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Derivatives of naphthothiadiazole have been synthesized and shown to possess both charge-transporting properties and high fluorescence quantum yields, which are critical for efficient OLED performance. rsc.org Some of these materials exhibit ambipolar charge transport, meaning they can conduct both holes and electrons effectively. rsc.org Researchers have developed a near-infrared (NIR) fluorescent emitter based on a naphthothiadiazole core that achieved an unprecedentedly high photoluminescent quantum yield of 60% in a neat film. researchgate.net Non-doped OLEDs fabricated with this material exhibited excellent performance, including high external quantum efficiency and brightness. researchgate.net The development of such materials is key to creating next-generation displays and lighting that are lightweight and flexible. tcichemicals.commdpi.commdpi.com The emission color can be tuned by modifying the substituents on the core structure, allowing for the creation of materials that emit across the visible spectrum, including orange and red. rsc.orgrsc.org

Table 3: Performance of Naphthothiazole/Thiadiazole Derivatives in OLEDs Data sourced from studies on advanced optoelectronic materials.

Material TypeEmission Peak (nm)Max. EQE (%)Key FeatureReference
Naphtho[2,3-c] mdpi.comresearchgate.netrsc.orgthiadiazole DerivativeTunable-Ambipolar transporting property rsc.org
Naphthothiadiazole-based NIR Emitter6963.9 (non-doped)High PLQY (60% in film) researchgate.net
Triphenylamine/Benzothiadiazole5965.7 (non-doped)High luminance, low roll-off rsc.org

Photophysical Studies and Dye Chemistry (Fluorescence, Absorption)

The extended π-conjugated system of the naphthothiazole core is a foundation for intrinsic fluorescence and unique photophysical behaviors, making its derivatives promising candidates for new fluorescent dyes. nih.govresearchgate.net Research into related compounds, such as naphtho[2,3-d]thiazole-4,9-diones, demonstrates that the core structure possesses fluorescent properties that can be finely tuned through chemical modification. nih.govmdpi.com

The introduction of substituents onto the thiazole ring or the naphthoquinone skeleton can significantly alter the electronic properties of the molecule, leading to changes in its absorption and emission spectra. nih.govmdpi.com For instance, adding nitrogen-containing heterocycles at the 2-position of the naphtho[2,3-d]thiazole-4,9-dione (B78148) skeleton induces a significant bathochromic shift (a shift to longer wavelengths) in both absorption and emission. nih.govmdpi.com This effect is attributed to an intramolecular charge transfer (ICT) from the electron-donating heterocyclic moiety to the extended π-system of the naphthothiazole core. nih.gov In polar solvents, some of these derivatives exhibit a pronounced shift, with emission maxima moving into the orange-red region of the spectrum (over 600 nm). nih.govnih.gov

The photophysical properties are not only dependent on the molecular structure and solvent polarity but also on the physical state. Studies have shown that naphthothiazole derivatives can exhibit fluorescence in both solution and solid states. nih.govrsc.org The molecular packing and intermolecular interactions in the crystalline state play a crucial role in determining the solid-state emission properties, which can range from blue to orange-red. rsc.org This tunability is a key feature for the development of materials for solid-state photonic and optical devices. rsc.org Similarly, research on naphtho[2,3-c] nih.govnih.govresearchgate.netthiadiazole (NTD) derivatives, which are structurally related, shows that the emission color can be adjusted by changing the aryl substituents on the core chromophore. rsc.org

Table 1: Photophysical Data for Selected Naphtho[2,3-d]thiazole-4,9-dione Derivatives in Chloroform

CompoundSubstituent at Position 2Absorption Max (λmax, nm)Emission Max (Emmax, nm)Stokes Shift (nm)
5a Benzylamino39444349
5b Morpholino468569101
5c Thiomorpholino47357299
5d Piperidino471572101
5e 4-Methylpiperazino472573101

This table is generated based on data from a study on naphtho[2,3-d]thiazole-4,9-dione derivatives, illustrating the impact of substituents on photophysical properties. nih.gov

Chemosensor Development and Molecular Sensing Principles

The inherent fluorescence of the thiazole heterocyclic system provides a basis for its use in developing chemosensors for environmental and biological monitoring. scientificarchives.com Luminescent metal-organic frameworks (LMOFs) incorporating thiazole derivatives have been designed as highly sensitive and selective sensors. scientificarchives.com The fundamental principle of these chemosensors lies in the change in their fluorescence properties—either quenching (decrease) or enhancement (increase) of the emission intensity—upon interaction with a specific analyte.

Research on LMOFs constructed with thiazolo[5,4-d]thiazole (B1587360) has demonstrated their capability to detect various environmental contaminants in water, including cations, anions, and aromatic compounds. scientificarchives.com The high sensitivity of these materials is quantified by a high quenching constant (KSV) and a low limit of detection (LOD). scientificarchives.com The sensing mechanism often involves interactions between the analyte and the fluorescent ligand or the metal center of the framework, which perturbs the electronic state of the fluorophore and thus modulates its light-emitting properties. The rigid and planar backbone of thiazole-based structures contributes to their strong fluorescence in the solid state, a desirable property for practical sensor applications. scientificarchives.com

While direct studies on Ethyl naphtho[2,1-d]thiazole-2-carboxylate as a chemosensor are not prominent, the principles derived from related thiazole-containing systems suggest its potential. The naphthothiazole core, with its capacity for fluorescence, could act as a signaling unit. The carboxylate group offers a site for further functionalization, allowing for the attachment of specific recognition units designed to bind target analytes, thereby creating a selective chemosensor.

In Vitro Biological Activity Studies Focusing on Molecular Mechanisms (Excluding Clinical Efficacy)

The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active compounds, noted for a wide spectrum of activities. nih.govcbijournal.comnih.gov Consequently, derivatives of the naphthothiazole family are of significant interest in academic research for exploring new molecular mechanisms of biological action.

The structural features of naphthothiazoles make them suitable candidates for interacting with the active sites of enzymes. Academic research has explored various thiazole derivatives as inhibitors of a range of enzymes, providing insights into their potential molecular mechanisms.

Carboxylesterase (CE) Inhibition : Molecules with a naphthalene-dione core have been identified as potent inhibitors of human carboxylesterases, enzymes crucial for the metabolism of many ester-containing drugs. nih.gov For example, β-lapachone and its analogues, which contain a naphthalene-1,2-dione structure, are effective CE inhibitors with Ki values in the nanomolar range. nih.gov The inhibitory mechanism is linked to the hydrophobic scaffold and the dione (B5365651) moiety. researchgate.net

Cholinesterase Inhibition : Thiazole-based compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases. nih.govmdpi.com Studies on thienobenzo-thiazoles and naphtho-oxazoles revealed that these compounds can be potent BChE inhibitors. nih.govmdpi.com

Glucosidase Inhibition : Derivatives such as N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates have been synthesized and evaluated for their inhibitory activity against α- and β-glucosidase. researchgate.net Some of these compounds showed significantly higher inhibition of α-glucosidase than the standard drug, acarbose. researchgate.net

Antiglycation Activity : Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates have been identified as potent antiglycating agents, inhibiting the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. nih.gov Several compounds in this class exhibited IC50 values significantly lower than the standard inhibitor, aminoguanidine. nih.gov

Table 2: Enzyme Inhibition Data for Selected Thiazole Derivatives

Compound ClassTarget EnzymeMost Active Compound ExampleInhibition (IC50)
Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylatesAntiglycationCompound 1k 0.0004 µM
N-arylthiazole-2-amines / Ethyl 2-[aryl(thiazol-2-yl)amino]acetatesα-glucosidaseCompound 4e 150.4 µM
Naphtho-oxazolesButyrylcholinesteraseNaphtho-oxazole 15 10.9 µM

This table summarizes findings from different studies on thiazole derivatives, showcasing their potential as enzyme inhibitors. mdpi.comresearchgate.netnih.gov

Understanding how a molecule interacts with its biological target is fundamental to elucidating its mechanism of action. Molecular docking simulations are a key computational tool used in academic research to predict and analyze the binding of ligands to the active sites of proteins and receptors.

Research on benzo[d]imidazo[2,1-b]thiazole derivatives, designed as selective estrogen receptor modulators (SERMs), provides a clear example of this approach. nih.gov Docking studies of these compounds into the estrogen receptor alpha (ERα) active site revealed crucial molecular interactions responsible for inhibition. For instance, the nitrogen atom of an aminoethoxy side chain was shown to form a critical hydrogen bond with the amino acid residue Aspartate-351. nih.gov Additionally, π-π stacking interactions between the phenyl ring of the ligand and a Phenylalanine-404 residue in the receptor were observed, further stabilizing the ligand-receptor complex. nih.gov

Similarly, molecular docking has been used to rationalize the antiglycation activity of ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates. nih.gov The most potent compounds were found to have the lowest binding energies in silico, indicating a strong and stable interaction with the target. nih.gov In the field of cancer research, docking studies of novel thiazole derivatives have been used to predict their binding modes within the kinase domains of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant protein, providing a hypothesis for their antiproliferative activity. nih.gov These computational investigations offer a molecular-level picture of the interactions, such as hydrogen bonds and hydrophobic contacts, that govern the biological activity of thiazole-based compounds.

Advanced Analytical and Spectroscopic Methodologies for Naphthothiazole Research

High-Resolution NMR Spectroscopy for Complex Structure Elucidation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of organic molecules like ethyl naphtho[2,1-d]thiazole-2-carboxylate. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum of related ethyl carboxylate-bearing thiazole (B1198619) compounds, characteristic signals are observed. For instance, the ethyl ester group typically displays a quartet around δ 4.20 ppm, corresponding to the methylene (B1212753) (-CH2-) protons, and a triplet around δ 1.30 ppm for the methyl (-CH3) protons. researchgate.net The aromatic protons of the naphthyl and thiazole ring systems would appear in the downfield region, typically between δ 7.0 and δ 9.0 ppm, with their specific chemical shifts and coupling patterns providing crucial information about their substitution and spatial arrangement. mdpi.com For example, in a related naphthalen-2-yl triazole carboxylate, the triazole proton appears as a singlet at approximately 9.04 ppm. mdpi.com

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts of each carbon atom in the molecule. In a related ethyl pyrrole-carboxylate derivative, the carbonyl carbon of the ester group is found at a characteristic downfield shift. researchgate.net For naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, a new signal around 158.9 ppm confirmed the presence of the carbonyl group attached to the naphthyl moiety. mdpi.com The carbon atoms of the naphthyl ring system would produce a series of signals in the aromatic region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Table 1: Representative ¹H NMR Spectral Data for Related Thiazole Derivatives

Functional Group Chemical Shift (δ, ppm) Multiplicity
Ethyl Ester (-OCH₂CH₃) ~4.20 Quartet
Ethyl Ester (-OCH₂CH₃) ~1.30 Triplet

Table 2: Representative ¹³C NMR Spectral Data for Related Thiazole Derivatives

Functional Group Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) ~158.9
Aromatic Carbons 120 - 150

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.gov

For instance, in the characterization of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, HRMS was used to determine the exact mass of the [M+Na]⁺ ion, confirming its elemental composition. mdpi.com Similarly, the structure of a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates was confirmed using HRMS. researchgate.net

In addition to molecular weight determination, mass spectrometry provides information about the fragmentation pathways of the molecule upon ionization. This data can offer further structural insights by identifying characteristic fragment ions. The fragmentation pattern would likely involve cleavage of the ester group and fragmentation of the naphthothiazole ring system.

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₁NO₂S

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would yield precise information about the planarity of the naphthothiazole ring system and the conformation of the ethyl carboxylate group.

Studies on related structures, such as naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, have revealed a monoclinic crystal system with a P2₁/c space group. mdpi.com In this structure, the naphthalene (B1677914) system is nearly planar, and its dihedral angle with respect to the triazole ring has been determined. mdpi.com Similarly, the crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was determined to be a monoclinic system with a P21/c space group. researchgate.net Such analyses also reveal details about intermolecular interactions, like hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. mdpi.com

Table 4: Representative Crystallographic Data for Related Heterocyclic Systems

Compound Crystal System Space Group
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com Monoclinic P2₁/c
Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate researchgate.net Monoclinic P21/c

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, typically in the range of 1700-1750 cm⁻¹. Other significant peaks would include those for the C-O stretching of the ester, C=N stretching of the thiazole ring, and various C-H and C=C stretching and bending vibrations of the aromatic naphthyl ring.

Table 5: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
C=O Stretch (Ester) 1700 - 1750
C-O Stretch (Ester) 1100 - 1300
C=N Stretch (Thiazole) 1600 - 1650
Aromatic C=C Stretch 1450 - 1600

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to follow the course of a chemical reaction, allowing for the determination of when the starting materials have been consumed and the product has formed. researchgate.net It is also used to identify the appropriate solvent system for purification by column chromatography. nih.gov

Column chromatography, using silica (B1680970) gel as the stationary phase, is a standard method for the purification of organic compounds. nih.gov By selecting an appropriate eluent system, this compound can be separated from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that can be used to determine the purity of the final compound with high accuracy. mdpi.com By using a suitable column and mobile phase, a chromatogram is obtained in which the area of the peak corresponding to the product is proportional to its purity. HPLC-UV results for related naphtho[2,3-d]thiazole-4,9-diones have shown purities of over 95%. mdpi.com

Table 6: Chromatographic Methods and Their Applications

Method Application
Thin-Layer Chromatography (TLC) Reaction Monitoring, Solvent System Selection
Column Chromatography Purification of the final product

Q & A

Q. What are the common synthetic routes for preparing ethyl naphtho[2,1-d]thiazole-2-carboxylate and its derivatives?

A widely used method involves reacting 3-(2-naphthyl)-1-substituted acylthiourea with manganese(III) acetate under ambient air, yielding 2-substituted acylamino derivatives with high atom economy and minimal environmental impact . Alternative approaches include cyclization of 2-hydroxy-1-naphthonitrile with ethyl chloroacetate in the presence of K₂CO₃, followed by purification via column chromatography and structural confirmation using NMR and mass spectrometry .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., ester carbonyl at ~1657 cm⁻¹ and NH₂ stretching at ~3426 cm⁻¹) .
  • ¹H NMR : Reveals proton environments (e.g., ethyl group protons as triplets at δ 1.4 and quartets at δ 4.4) .
  • Elemental analysis : Validates purity and empirical formula .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What intermediates are pivotal in synthesizing naphtho[2,1-d]thiazole derivatives?

3-(2-Naphthyl)-1-substituted acylthiourea is a critical intermediate for introducing diverse substituents at the thiazole ring . Ethyl 3-amino naphtho[2,1-b]furan-2-carboxylate, derived from 2-hydroxy-1-naphthonitrile, serves as a precursor for fused heterocyclic systems like naphthofuro-pyrimidines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Catalyst selection : Manganese(III) acetate promotes efficient cyclization under mild conditions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
  • Temperature control : Room-temperature reactions minimize side products in air-sensitive syntheses .

Q. How can spectral data contradictions (e.g., missing ¹³C NMR signals) be resolved?

Poor solubility in deuterated solvents (e.g., DMSO-d₆) may preclude ¹³C NMR analysis. Complementary methods include:

  • High-resolution mass spectrometry (HRMS) : Validates molecular formulae (e.g., C₁₅H₁₀Cl₂N₃OS⁺ with a mass error of <2 ppm) .
  • FTIR and X-ray crystallography : Confirms functional groups and solid-state packing .

Q. How do substituents on the thiazole ring influence biological activity?

Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity by increasing electrophilicity .
  • Hydrophobic substituents (e.g., aryl groups) improve membrane permeability in anticancer assays . Comparative analysis with analogs like benzo[b]naphtho[2,1-d]thiophene derivatives can further elucidate substituent effects .

Q. What strategies address stability challenges in naphtho[2,1-d]thiazole derivatives under varying conditions?

  • Oxidative stability : Avoid prolonged exposure to air by conducting reactions under inert atmospheres .
  • pH-dependent degradation : Monitor stability in acidic/basic media using HPLC to identify degradation pathways .
  • Thermal analysis : Differential scanning calorimetry (DSC) assesses decomposition temperatures for storage optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.